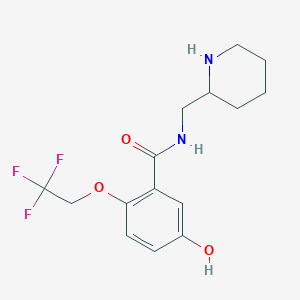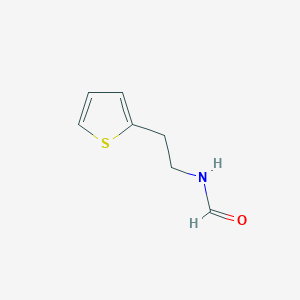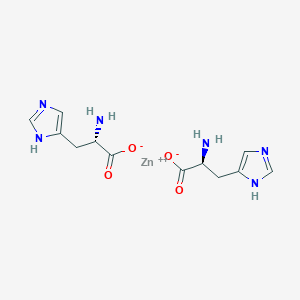
Zinc bis(histidinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is a compound that is formed by the binding of zinc ions with histidine molecules. Zinc bis(histidinate) is known for its ability to improve the bioavailability of zinc, making it an important compound in the field of nutrition and health.
科学研究应用
Zinc bis(histidinate) has a wide range of scientific research applications. One of the most common uses of this compound is in the field of nutrition, where it is used to study the effects of zinc on the human body. Zinc is an essential mineral that plays a critical role in a number of physiological processes, including immune function, DNA synthesis, and protein metabolism. Zinc bis(histidinate) is often used in studies that investigate the bioavailability of zinc, as well as its effects on various health outcomes.
作用机制
Zinc bis(histidinate) works by binding to zinc ions and delivering them to the body in a chelated form. The chelated form of zinc is more easily absorbed by the body than other forms of zinc, such as zinc oxide or zinc chloride. Once inside the body, zinc bis(histidinate) is broken down into its constituent parts, with the zinc ions being used for various physiological processes.
生化和生理效应
Zinc bis(histidinate) has a number of biochemical and physiological effects on the body. For example, zinc is known to play a critical role in immune function, and studies have shown that zinc bis(histidinate) can help to improve immune function in individuals with zinc deficiency. Zinc is also important for DNA synthesis and protein metabolism, and studies have suggested that zinc bis(histidinate) may help to improve these processes as well.
实验室实验的优点和局限性
One of the main advantages of using zinc bis(histidinate) in lab experiments is its ability to improve the bioavailability of zinc. This can help to ensure that the results of the experiment are more accurate and reliable. However, there are also some limitations to using zinc bis(histidinate) in lab experiments. For example, the compound can be expensive to produce, which may limit its use in some research settings.
未来方向
There are a number of future directions for research on zinc bis(histidinate). One area of interest is the potential use of this compound in the treatment of various health conditions, including zinc deficiency and immune dysfunction. Additionally, there is ongoing research into the mechanisms of action of zinc bis(histidinate), which may help to shed light on its potential applications in a variety of fields.
Conclusion:
In conclusion, zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. Zinc bis(histidinate) has a wide range of scientific research applications, including the study of zinc bioavailability and its effects on various health outcomes. The compound works by delivering zinc ions to the body in a chelated form, which is more easily absorbed than other forms of zinc. While there are some limitations to using zinc bis(histidinate) in lab experiments, there are also a number of future directions for research on this compound.
合成方法
Zinc bis(histidinate) can be synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. The reaction is typically carried out at a pH of around 7, which helps to ensure that the zinc ions and histidine molecules bind together to form the chelated compound. The resulting zinc bis(histidinate) compound can be purified using a variety of techniques, including column chromatography and recrystallization.
属性
CAS 编号 |
144071-79-4 |
|---|---|
产品名称 |
Zinc bis(histidinate) |
分子式 |
C12H16N6O4Zn |
分子量 |
373.7 g/mol |
IUPAC 名称 |
zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI 键 |
BRKFIPNBXFDCDM-MDTVQASCSA-L |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |
同义词 |
zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



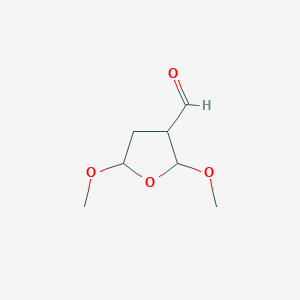
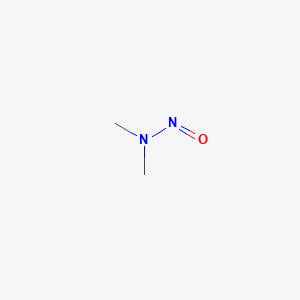
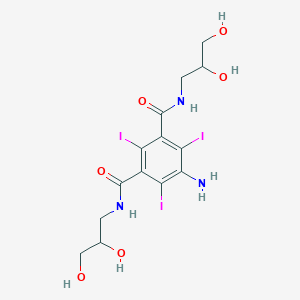
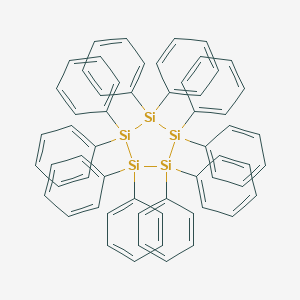
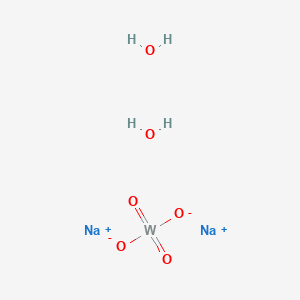
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
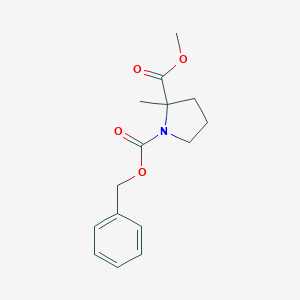
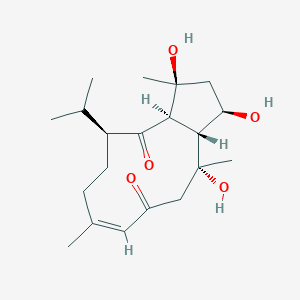
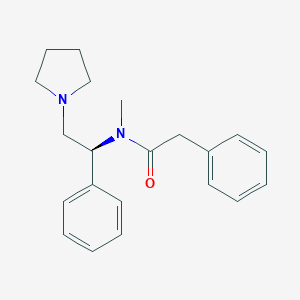
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
